molecular formula C6H12N2Si B8540853 TMS-Imidazole

TMS-Imidazole

Cat. No. B8540853
M. Wt: 140.26 g/mol
InChI Key: VTHCSXMNKNHJHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07179804B2

Procedure details

To a solution of nitromethane (100 g, 1.64 mmol) and acetone (5 mL), add a catalytic amount of tetramethylguanidine. Using a syringe pump, add acetone (115 mL, 1.64 mmol) over a period of 72 h. to the stirred solution at RT. In a separate flask, combine chlorotrimethylsilane (206 mL, 1.64 mmol) and imidazole (123 g, 1.8 mmol) at 0° C. Transfer the nitromethane/acetone solution into the trimethylsilyl-imidazole mixture and allow the resulting mixture to stir 18 h at RT. Then cool the reaction to 0° C., dilute with cold ether (450 mL) and wash with cold 1N HCl (200 mL×2). Wash the organic layer with brine (300 mL). Carefully concentrate the crude material in vacuo without heating. Purify by distillation to provide the title compound. 1H NMR (300 MHz, CDCl3) δ 4.20 (s, 2H), 1.28 (s, 6H), 0.01 (s, 9H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
206 mL
Type
reactant
Reaction Step Two
Quantity
123 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
450 mL
Type
reactant
Reaction Step Five
Name
nitromethane acetone
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
115 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[N+:1]([CH3:4])([O-:3])=[O:2].CN(C)C(=N)N(C)C.Cl[Si:14]([CH3:17])([CH3:16])[CH3:15].N1C=CN=[CH:19]1.C[Si](C1NC=CN=1)(C)C.CC[O:34][CH2:35][CH3:36]>[N+](C)([O-])=O.CC(C)=O.CC(C)=O>[CH3:19][C:35]([CH3:36])([O:34][Si:14]([CH3:17])([CH3:16])[CH3:15])[CH2:4][N+:1]([O-:3])=[O:2] |f:6.7|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
[N+](=O)([O-])C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(N(C)C)=N)C
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
206 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Three
Name
Quantity
123 g
Type
reactant
Smiles
N1C=NC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)C=1NC=CN1
Step Five
Name
Quantity
450 mL
Type
reactant
Smiles
CCOCC
Step Six
Name
nitromethane acetone
Quantity
0 (± 1) mol
Type
solvent
Smiles
[N+](=O)([O-])C.CC(=O)C
Step Seven
Name
Quantity
115 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir 18 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a separate flask, combine
CUSTOM
Type
CUSTOM
Details
at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
Then cool
CUSTOM
Type
CUSTOM
Details
the reaction to 0° C.
WASH
Type
WASH
Details
wash with cold 1N HCl (200 mL×2)
WASH
Type
WASH
Details
Wash the organic layer with brine (300 mL)
CONCENTRATION
Type
CONCENTRATION
Details
Carefully concentrate the crude material in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
without heating
DISTILLATION
Type
DISTILLATION
Details
Purify by distillation

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC(C[N+](=O)[O-])(O[Si](C)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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